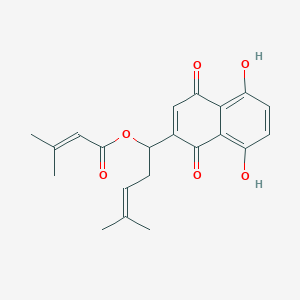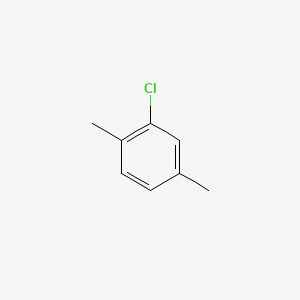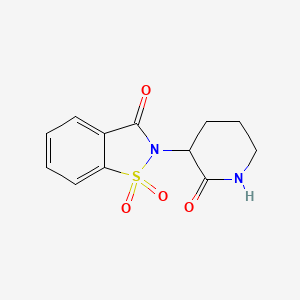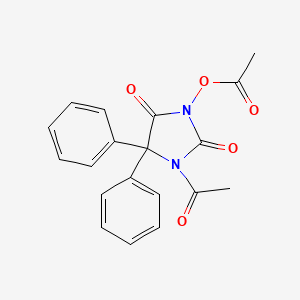![molecular formula C23H29N5O13P2 B1217582 {[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)
{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C2-mycophenolic adenine dinucleotide (C2-MAD) is a synthetic compound that mimics the structure of nicotinamide adenine dinucleotide. It is known for its potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
C2-mycophenolic adenine dinucleotide is synthesized by coupling mycophenolic methylenebis(phosphonate) derivatives with 2′,3′-O-isopropylideneadenosine. The synthesis involves the following steps:
Protection of Adenosine: Adenosine is protected by forming 2′,3′-O-isopropylideneadenosine.
Coupling Reaction: The protected adenosine is then coupled with mycophenolic methylenebis(phosphonate) derivatives in the presence of diisopropylcarbodiimide.
Deprotection: The final step involves the deprotection of the adenosine to yield C2-mycophenolic adenine dinucleotide.
Industrial Production Methods
While specific industrial production methods for C2-mycophenolic adenine dinucleotide are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the protection of adenosine, coupling with mycophenolic derivatives, and subsequent deprotection.
Chemical Reactions Analysis
Types of Reactions
C2-mycophenolic adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the adenine or mycophenolic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized mycophenolic derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
C2-mycophenolic adenine dinucleotide has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and nucleotide analogs.
Biology: The compound is utilized in research on cellular metabolism and enzyme activity.
Mechanism of Action
C2-mycophenolic adenine dinucleotide exerts its effects by inhibiting inosine monophosphate dehydrogenase. This enzyme is crucial for the synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, C2-mycophenolic adenine dinucleotide disrupts nucleotide synthesis, leading to reduced cell proliferation. This mechanism is particularly relevant in the context of leukemia, where rapid cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
C4-mycophenolic adenine dinucleotide: Another analog that also inhibits inosine monophosphate dehydrogenase but with different potency.
Mycophenolic acid: The parent compound from which C2-mycophenolic adenine dinucleotide is derived. It also inhibits inosine monophosphate dehydrogenase but has different pharmacokinetic properties.
Uniqueness
C2-mycophenolic adenine dinucleotide is unique due to its specific structure that mimics nicotinamide adenine dinucleotide, allowing it to bind effectively to inosine monophosphate dehydrogenase. This structural mimicry enhances its inhibitory potency compared to other similar compounds .
Properties
Molecular Formula |
C23H29N5O13P2 |
|---|---|
Molecular Weight |
645.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethoxy]phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C23H29N5O13P2/c1-10-12-5-38-23(32)14(12)16(29)11(19(10)37-2)3-4-39-42(33,34)9-43(35,36)40-6-13-17(30)18(31)22(41-13)28-8-27-15-20(24)25-7-26-21(15)28/h7-8,13,17-18,22,29-31H,3-6,9H2,1-2H3,(H,33,34)(H,35,36)(H2,24,25,26)/t13-,17-,18-,22-/m1/s1 |
InChI Key |
AMYUZLUBFKOUEX-JKWAKEATSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Synonyms |
C2-MAD C2-mycophenolic adenine dinucleotide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


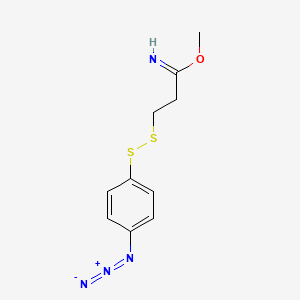

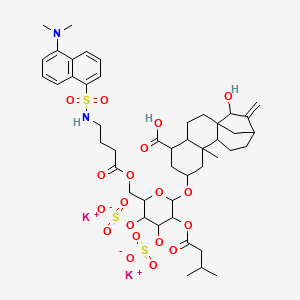
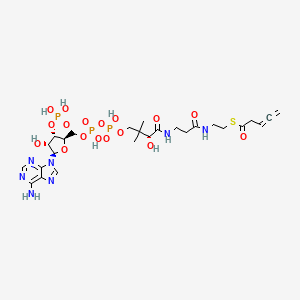

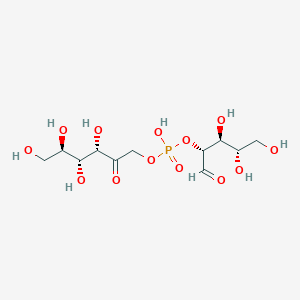
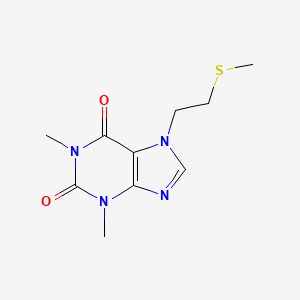
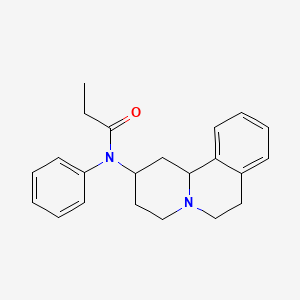
![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride](/img/structure/B1217510.png)
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)
